molecular formula C13H15NO B1273631 2-tert-butyl-1H-indole-3-carbaldehyde CAS No. 29957-81-1

2-tert-butyl-1H-indole-3-carbaldehyde

Cat. No.: B1273631
CAS No.: 29957-81-1
M. Wt: 201.26 g/mol
InChI Key: HKBWAYDAIZSXQS-UHFFFAOYSA-N
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Description

2-tert-butyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, features a tert-butyl group at the second position and an aldehyde group at the third position of the indole ring, making it a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

2-tert-butyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, are known to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer activities . These interactions often involve the compound acting as a precursor or intermediate in the synthesis of more complex molecules, which can then interact with specific enzymes or proteins to exert their biological effects.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been found to play a role in the treatment of cancer cells, microbes, and other disorders . These effects are often mediated through the compound’s interaction with cellular receptors and enzymes, leading to changes in cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to inhibition or activation of these targets. For example, indole derivatives are known to act as protein kinase inhibitors, which can affect cell signaling pathways and gene expression . Additionally, this compound can undergo chemical reactions that result in the formation of biologically active compounds, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit various biological activities over extended periods, depending on their stability and interaction with cellular components . The temporal effects of this compound are influenced by factors such as its chemical stability and the conditions under which it is studied.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects. Studies on indole derivatives have shown that their pharmacological properties can be dose-dependent, with threshold effects observed at specific concentrations . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors to undergo chemical transformations, leading to the formation of biologically active metabolites. Indole derivatives are known to participate in metabolic reactions that produce compounds with diverse biological activities . These metabolic pathways can influence the compound’s overall biological effects and its role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can impact its biological effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been found to localize in various subcellular structures, influencing their biological effects . The subcellular localization of this compound can determine its interaction with specific biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation of indole with tert-butyl chloride in the presence of a Lewis acid catalyst, followed by formylation using Vilsmeier-Haack reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Friedel-Crafts alkylation and subsequent formylation, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-tert-butyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-tert-butyl-1H-indole-3-carboxylic acid.

    Reduction: 2-tert-butyl-1H-indole-3-methanol.

    Substitution: Depending on the electrophile, various substituted indole derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

2-tert-butyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-8,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBWAYDAIZSXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375445
Record name 2-tert-butyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29957-81-1
Record name 2-tert-butyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-butyl)-1H-indole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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